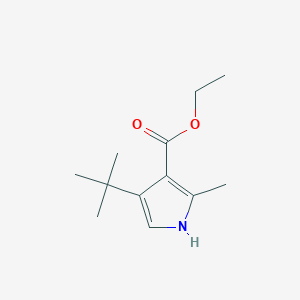
Ethyl 4-tert-butyl-2-methyl-1h-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(tert-butyl)-2-methyl-1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This specific compound features an ethyl ester group at the 3-position, a tert-butyl group at the 4-position, and a methyl group at the 2-position of the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(tert-butyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: The tert-butyl and methyl groups can be introduced through alkylation reactions. For instance, tert-butyl chloride and methyl iodide can be used as alkylating agents in the presence of a strong base like sodium hydride.
Esterification: The carboxylate group can be introduced via esterification, where the carboxylic acid derivative reacts with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Ethyl 4-(tert-butyl)-2-methyl-1H-pyrrole-3-carboxylic acid.
Reduction: Ethyl 4-(tert-butyl)-2-methyl-1H-pyrrole-3-methanol.
Substitution: Various halogenated derivatives depending on the halogen used.
科学的研究の応用
Ethyl 4-(tert-butyl)-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of Ethyl 4-(tert-butyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π interactions with aromatic amino acids in proteins, affecting their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can interact with enzymes or receptors, modulating their activity.
類似化合物との比較
Ethyl 2-methyl-1H-pyrrole-3-carboxylate: Lacks the tert-butyl group, making it less sterically hindered.
Ethyl 4-(tert-butyl)-1H-pyrrole-3-carboxylate: Lacks the methyl group at the 2-position, affecting its electronic properties.
Methyl 4-(tert-butyl)-2-methyl-1H-pyrrole-3-carboxylate: Has a methyl ester instead of an ethyl ester, influencing its reactivity and solubility.
Uniqueness: Ethyl 4-(tert-butyl)-2-methyl-1H-pyrrole-3-carboxylate is unique due to the combination of its substituents, which confer specific steric and electronic properties. The tert-butyl group provides steric bulk, affecting the compound’s reactivity and interactions with other molecules. The ethyl ester group influences its solubility and reactivity in esterification and hydrolysis reactions.
特性
CAS番号 |
5469-46-5 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC名 |
ethyl 4-tert-butyl-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-6-15-11(14)10-8(2)13-7-9(10)12(3,4)5/h7,13H,6H2,1-5H3 |
InChIキー |
MOVQLMIATIHTJD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC=C1C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-chlorophenyl)-N-methyl-](/img/structure/B12907696.png)
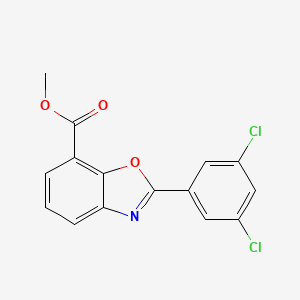
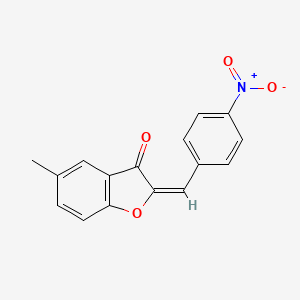
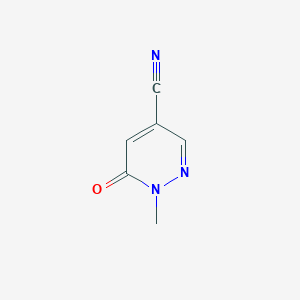
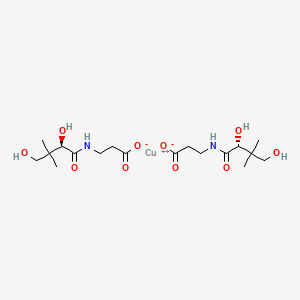

![5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12907730.png)
![2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B12907731.png)

![ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B12907734.png)
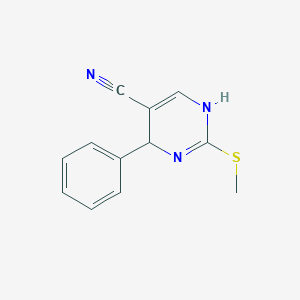
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12907767.png)
